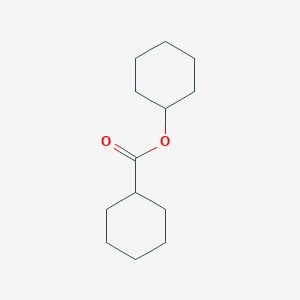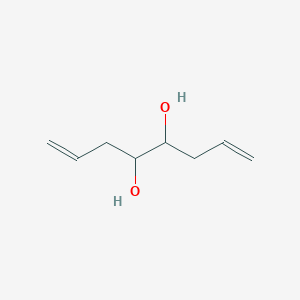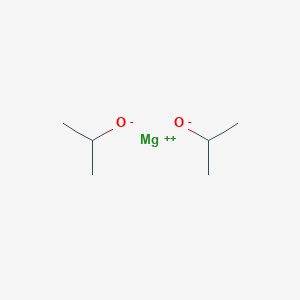
Cyclohexyl cyclohexanecarboxylate
Übersicht
Beschreibung
Cyclohexyl cyclohexanecarboxylate is an organic compound with the molecular formula C13H22O2 . It has an average mass of 210.313 Da and a monoisotopic mass of 210.161987 Da .
Synthesis Analysis
The synthesis of Cyclohexyl cyclohexanecarboxylate involves the esterification reaction of cyclohexene with cyclohexanecarboxylic acid . The process involves the use of a catalyst with abundant acid content and suitable pore size distribution . The conversion rate of cyclohexene was up to 50.54%, and the selectivity of cyclohexyl carboxylate was 86.56% .Molecular Structure Analysis
The molecular structure of Cyclohexyl cyclohexanecarboxylate consists of 13 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Cyclohexanecarboxylic acid, a related compound, exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be oxidized to cyclohexene .Physical And Chemical Properties Analysis
Cyclohexyl cyclohexanecarboxylate is a colorless oil . It has an average mass of 210.313 Da and a monoisotopic mass of 210.161987 Da .Wissenschaftliche Forschungsanwendungen
Esterification Reaction Catalyst
Cyclohexyl cyclohexanecarboxylate is used in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid . The reaction is catalyzed by a material called UiO-66–SO3H, which contains lattice defects. The conversion rate of cyclohexene reached up to 50.54%, and the selectivity of cyclohexyl cyclohexanecarboxylate was 86.56% . This indicates that the increased specific surface area, part of the mesoporous structure, and increased acid content of UiO-66–SO3H are beneficial to the processing of the esterification reaction .
One-Pot Process Involving Dehydration of Cyclohexanol
A one-pot process involving the dehydration of cyclohexanol affording cyclohexene followed by alkoxycarbonylation of the latter with cyclohexanol and CO is catalyzed by the PdCl2-PPh3-p-toluenesulfonic acid system . The yield of the target product, cyclohexyl cyclohexanecarboxylate, was as high as 74.8% after 6 h at 115 °C and at a reactor pressure of 2.1 MPa . This process proceeds under mild conditions using available reagents without isolation and purification of the intermediate product .
Safety and Hazards
While specific safety and hazard information for Cyclohexyl cyclohexanecarboxylate is not available, general precautions for handling similar compounds include avoiding ingestion and inhalation, using personal protective equipment, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .
Zukünftige Richtungen
One future direction is the improvement of the catalytic performance and stability in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid . Another direction is the exploration of one-pot processes involving the dehydration of cyclohexanol affording cyclohexene followed by alkoxycarbonylation of the latter with cyclohexanol and CO .
Wirkmechanismus
Mode of Action
As an ester, it may undergo hydrolysis in biological systems, breaking down into cyclohexanol and cyclohexanecarboxylic acid .
Biochemical Pathways
Cyclohexanecarboxylic acid, a potential breakdown product of this compound, is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .
Pharmacokinetics
As an ester, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism might involve ester hydrolysis, and excretion pathways would depend on the resulting metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of Cyclohexyl cyclohexanecarboxylate . .
Eigenschaften
IUPAC Name |
cyclohexyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCWGXGMXAVKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166416 | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15840-96-7 | |
| Record name | Cyclohexanecarboxylic acid, cyclohexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15840-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15840-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL CYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL4CF44GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of combining cyclohexanol dehydration and cyclohexene alkoxycarbonylation in a single reactor for cyclohexyl cyclohexanecarboxylate synthesis?
A: Combining these reactions in a single reactor, also known as a one-pot process, offers several advantages. Firstly, it streamlines the synthesis, reducing the need for isolating and purifying the intermediate product, cyclohexene [, ]. This simplifies the process and can potentially improve the overall yield. Secondly, conducting both reactions in the presence of the same catalytic system, such as Pd(OAc)2–PPh3–p-toluenesulfonic acid, allows for greater efficiency. The p-toluenesulfonic acid acts as both a catalyst for cyclohexanol dehydration and a co-catalyst for the palladium-phosphine system in cyclohexene alkoxycarbonylation []. Lastly, by consuming cyclohexene in the alkoxycarbonylation reaction, the equilibrium of the reversible cyclohexanol dehydration is shifted towards further cyclohexene formation, contributing to a more efficient overall process [].
Q2: What are the challenges associated with this combined approach to cyclohexyl cyclohexanecarboxylate synthesis?
A: One challenge is the formation of cyclohexanecarboxylic acid as a byproduct. This occurs through two pathways: hydrolysis of the desired cyclohexyl cyclohexanecarboxylate and hydroxycarbonylation of cyclohexene []. Additionally, water generated during cyclohexanol dehydration can contribute to both the hydrolysis of the target product and the undesired cyclohexene hydroxycarbonylation, ultimately lowering the overall yield of cyclohexyl cyclohexanecarboxylate [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)
![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)





